Carboxylic Acid Dimer Geometry: Hydrogen Bonding Comparison with 1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid
The solid-state structure of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid features an R₂²(8) inversion dimer formed by paired carboxyl-carboxyl hydrogen bonds [1]. The O–H···O distance is 2.617(2) Å, with the hydrogen atom significantly shifted toward the acceptor oxygen—donor and acceptor O–H distances are 1.25(4) Å and 1.38(4) Å, respectively [1]. This 'abnormally long' O–H distance is not a universal property; it reflects the specific electronic environment created by the 5-methyl-1-phenyl substitution. In contrast, the iodo-substituted analog 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exhibits different coordination modes and packing arrangements when used as a ligand for Zn(II) and Cd(II) complexes under solvothermal conditions [2].
| Evidence Dimension | Carboxyl-carboxyl hydrogen bond geometry (O–H···O dimer) |
|---|---|
| Target Compound Data | O–H···O distance = 2.617(2) Å; O–H distances = 1.25(4) Å (donor) / 1.38(4) Å (acceptor) [1] |
| Comparator Or Baseline | 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Altered coordination geometry and metal complex packing compared to phenyl analog [2] |
| Quantified Difference | Bond length difference: O–H distances differ by 0.13 Å within the dimer; the hydrogen atom is shifted ~0.13 Å toward the acceptor oxygen [1] |
| Conditions | Single-crystal X-ray diffraction at 293 K; monoclinic C2/c space group, a=23.616(3) Å, b=7.7189(15) Å, c=12.606(2) Å, β=113.18(3)° [1] |
Why This Matters
The precise hydrogen-bonding geometry directly impacts solubility, crystal packing, and reproducibility in solid-phase synthesis and formulation development.
- [1] Lin JR, Yao JY, Zhao H. 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. Acta Crystallographica Section E. 2008;64(9):o1759. View Source
- [2] Liu B, et al. Synthesis, characterization and luminescence of Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives and in situ solvothermal decarboxylation of the ligands. Inorganica Chimica Acta. 2014;421:374-381. View Source
